dl-2-Amino-1-hexanol

Enzyme Inhibition HMG-CoA Reductase DHFR

DL-2-Amino-1-hexanol (CAS 5665-74-7), also known as DL-norleucinol, is a racemic mixture of a six-carbon amino alcohol with both a primary amine and a primary alcohol functional group. It is a clear to pale yellow liquid at room temperature, with a boiling point range of 190-192 °C at 740 mmHg.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 5665-74-7
Cat. No. B1331105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-2-Amino-1-hexanol
CAS5665-74-7
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCC(CO)N
InChIInChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
InChIKeyDPEOTCPCYHSVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-2-Amino-1-hexanol (CAS 5665-74-7): Baseline Characterization and Physicochemical Identity for Procurement


DL-2-Amino-1-hexanol (CAS 5665-74-7), also known as DL-norleucinol, is a racemic mixture of a six-carbon amino alcohol with both a primary amine and a primary alcohol functional group . It is a clear to pale yellow liquid at room temperature, with a boiling point range of 190-192 °C at 740 mmHg . The compound is primarily utilized as a chiral building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates . It is also identified by the National Cancer Institute (NCI) number NSC 66899, indicating its historical inclusion in the Developmental Therapeutics Program (DTP) repository for potential biological evaluation .

Why Generic Substitution of DL-2-Amino-1-hexanol with Other Amino Alcohols is Not Advisable Without Quantitative Validation


Amino alcohols constitute a broad class of compounds with diverse and often unpredictable biological activities. Simple substitution of one amino alcohol for another, even those differing by a single methylene unit in chain length, is not scientifically valid without empirical data. For instance, while 2-amino-1-butanol has demonstrated antimalarial activity with an IC50 of 50–80 μM , DL-2-amino-1-hexanol shows no significant inhibition against key metabolic targets like HMG-CoA reductase and DHFR . Similarly, the acute aquatic toxicity of DL-2-amino-1-hexanol, as measured by its pIGC50 of -0.59 in Tetrahymena , is a specific, quantifiable property that cannot be inferred from shorter-chain analogs. Furthermore, the presence of a chiral center in 2-amino-1-hexanol introduces stereochemical complexity; the racemic mixture (dl-) may exhibit different physical and pharmacological properties compared to its single enantiomers (e.g., (S)-(+)-2-amino-1-hexanol, which has a specific rotation of [α]20/D +14° ). These documented divergences underscore the need for evidence-based selection, as detailed in the following quantitative comparisons.

Quantitative Differentiation Guide for DL-2-Amino-1-hexanol (CAS 5665-74-7) Versus Key Comparators


Comparative Biological Activity: DL-2-Amino-1-hexanol vs. 2-Amino-1-butanol in Enzyme Inhibition Assays

In contrast to the shorter-chain analog 2-amino-1-butanol, which inhibits Plasmodium falciparum growth with an IC50 of 50–80 μM , DL-2-amino-1-hexanol was evaluated for inhibitory activity against two key mammalian enzymes and found to lack significant activity. In specific assays, DL-2-amino-1-hexanol showed no significant inhibition of rat hepatic microsomal HMG-CoA reductase and rat liver lipophilic dihydrofolate reductase (DHFR) .

Enzyme Inhibition HMG-CoA Reductase DHFR Antimalarial

Toxicological Differentiation: Acute Aquatic Toxicity of DL-2-Amino-1-hexanol

The acute aquatic toxicity of DL-2-amino-1-hexanol has been quantitatively measured in a standard 40-hour Tetrahymena pyriformis population growth impairment assay. The compound exhibits a pIGC50 (log(1/IGC50)) value of -0.59 . This value provides a specific, measurable toxicity benchmark that distinguishes it from other amino alcohols, whose pIGC50 values vary significantly with chain length and position of functional groups .

Aquatic Toxicology QSAR Tetrahymena pyriformis Aminoalkanols

Chiral Differentiation: Physical and Application-Based Comparison of DL- vs. (S)-(+)-2-Amino-1-hexanol

DL-2-Amino-1-hexanol is a racemic mixture, while its (S)-(+)-enantiomer (CAS 80696-29-3) is a single chiral entity with a specific optical rotation of [α]20/D +14° (c = 1 in chloroform) . The (S)-(+)-enantiomer is a documented key synthetic intermediate in the preparation of house dust mite (HDM) peptidase allergen Der p 1 inhibitors . The racemic DL-form, lacking this specific stereochemistry, would not be a suitable substitute for applications requiring chiral purity.

Chiral Synthesis Enantiomers Optical Rotation Der p 1 Inhibitors

Evidence-Based Research and Industrial Application Scenarios for DL-2-Amino-1-hexanol (CAS 5665-74-7)


Use as a Negative Control or Inert Scaffold in Enzyme Inhibition Assays

Given its demonstrated lack of significant inhibitory activity against HMG-CoA reductase and DHFR , DL-2-amino-1-hexanol is well-suited as a negative control or an inert scaffold in enzyme inhibition assays. Researchers can use it to validate assay specificity and ensure that any observed inhibition is due to the test compound rather than the vehicle or a non-specific effect of the amino alcohol structure .

Precursor for Achiral Synthesis of Heterocyclic Compounds and Surfactants

The bifunctional nature of DL-2-amino-1-hexanol makes it a versatile building block for the synthesis of various heterocyclic compounds and surfactants . Its racemic nature is advantageous when the final product does not require stereochemical purity, potentially reducing synthesis costs compared to using enantiopure starting materials .

Research Tool in Structure-Toxicity Relationship (QSAR) Studies

The experimentally determined acute aquatic toxicity value (pIGC50 = -0.59 in Tetrahymena pyriformis) positions DL-2-amino-1-hexanol as a valuable data point in quantitative structure-activity relationship (QSAR) studies aimed at predicting the environmental impact of amino alcohols. Its specific toxicity profile can help refine predictive models for this chemical class .

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